Decanoyl-DL-carnitine

Description

Overview of Carnitine and Acylcarnitine Research

Carnitine and its acylated derivatives, known as acylcarnitines, are pivotal molecules in cellular energy metabolism. nih.gov Carnitine, a quaternary ammonium (B1175870) compound, is primarily recognized for its essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. metwarebio.comsigmaaldrich.com This transport mechanism is facilitated by the carnitine shuttle system. biocrates.com

Acylcarnitines are formed when an acyl group from a fatty acid is transferred to carnitine, a reaction catalyzed by carnitine acyltransferases. creative-proteomics.com These molecules are not merely byproducts but are crucial intermediates in fatty acid metabolism and also play a role in modulating the intracellular ratio of coenzyme A (CoA) to acyl-CoA. researchgate.netbevital.no This regulation is vital as the ratio influences the activity of numerous mitochondrial enzymes involved in key metabolic pathways. bevital.no

Research into carnitine and acylcarnitines has expanded significantly since the discovery of carnitine in muscle extract in 1905 and the elucidation of its structure in 1927. nih.govbevital.no Initially focused on their role in fatty acid oxidation, studies now encompass their involvement as biomarkers for various metabolic disorders, including inborn errors of metabolism, cardiovascular diseases, and diabetes. nih.govgloshospitals.nhs.uk The analysis of acylcarnitine profiles in biological samples, such as blood and urine, provides a valuable diagnostic window into the state of mitochondrial function. creative-proteomics.comnih.gov

The diversity of acylcarnitines, which vary based on the length and structure of the acyl group, reflects the complexity of fatty acid metabolism. creative-proteomics.com These molecules are also involved in the detoxification of excess acyl groups, preventing the accumulation of potentially toxic metabolites. metwarebio.com

Decanoyl-DL-carnitine within the Acylcarnitine Spectrum: Structural and Functional Significance

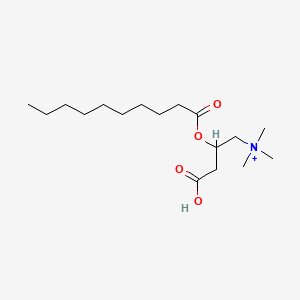

This compound is an O-acylcarnitine that features a decanoyl group as its acyl substituent. echemi.comnih.gov As a medium-chain acylcarnitine, it represents the conjugation of carnitine with decanoic acid, a 10-carbon saturated fatty acid.

Structural Details of this compound:

| Property | Value |

| Chemical Formula | C17H33NO4 |

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 3-decanoyloxy-4-(trimethylazaniumyl)butanoate |

| Data sourced from PubChem CID 10245190 nih.gov |

The primary function of this compound is tied to the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation. creative-proteomics.com While long-chain fatty acids are strictly dependent on the carnitine shuttle, the transport of medium-chain fatty acids is also facilitated by this system.

Functionally, the levels of decanoyl-L-carnitine can serve as a diagnostic marker. For instance, it is a recognized biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. sigmaaldrich.com In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to an accumulation of specific acyl-CoAs, which are then converted to their corresponding acylcarnitines, including decanoylcarnitine (B1670086), and can be detected at elevated levels in the blood. gloshospitals.nhs.uk Research has also indicated that decanoyl-L-carnitine can influence the metabolism of other fatty acids, with studies showing it stimulates the formation of certain desaturated fatty acid metabolites in rat hepatocytes. medchemexpress.comcaymanchem.com

Historical Perspectives in Acylcarnitine Research Pertaining to this compound

The history of acylcarnitine research is intrinsically linked to the development of analytical techniques capable of identifying and quantifying these molecules in biological samples. The journey began with the discovery of carnitine in 1905, but its physiological role in fatty acid metabolism was only established about three decades later. nih.govbevital.no

A significant leap forward in acylcarnitine research came with the advent of mass spectrometry-based methods. These techniques, particularly tandem mass spectrometry (MS/MS), revolutionized the field by allowing for the simultaneous measurement of a wide array of acylcarnitines from a small biological sample, such as a dried blood spot. nih.gov This technological advancement was instrumental in the establishment of newborn screening programs for a variety of inborn errors of metabolism, including MCAD deficiency, where decanoylcarnitine is a key diagnostic marker. biocrates.comgloshospitals.nhs.uk

Early research focused on understanding the fundamental role of the carnitine shuttle. The purification and functional characterization of the carnitine acyl-carnitine carrier (CAC), the transporter responsible for moving acylcarnitines across the inner mitochondrial membrane, was a major milestone. nih.gov

Studies from the 1980s explored the effects of various acylcarnitines and their analogues. For example, research on decanoyl-DL-aminocarnitine, a related compound, demonstrated its inhibitory effects on carnitine palmitoyltransferase, a key enzyme in the carnitine shuttle. pnas.orgpnas.org This type of research helped to elucidate the mechanisms of fatty acid oxidation and the consequences of its disruption.

More recent research has continued to refine our understanding of the roles of specific acylcarnitines like decanoylcarnitine, not just in rare genetic disorders, but also as potential biomarkers in more common and complex diseases. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H34NO4+ |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/p+1 |

InChI Key |

LZOSYCMHQXPBFU-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Synonyms |

decanoylcarnitine decanoylcarnitine, (+-)-isomer decanoylcarnitine, (R)-isomer decanoylcarnitine, (S)-isome |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Turnover of Decanoyl Dl Carnitine

De Novo Synthesis Pathways for Carnitine Precursors and Integration into Acylcarnitine Pools

L-carnitine is synthesized endogenously from the essential amino acids lysine (B10760008) and methionine. researchgate.net The process begins with the post-translational methylation of lysine residues within proteins such as calmodulin, myosin, and actin, using S-adenosyl methionine as the methyl donor. researchgate.netresearchgate.net Lysosomal degradation of these proteins releases Nε-trimethyllysine (TML). researchgate.netresearchgate.net

The de novo synthesis of L-carnitine from TML involves a four-step enzymatic pathway primarily occurring in the liver, kidney, and skeletal muscle: researchgate.netnih.gov

Hydroxylation: TML is hydroxylated by trimethyllysine dioxygenase (TMLD), an α-ketoglutarate-dependent enzyme, to form 3-hydroxy-Nε-trimethyllysine (HTML). researchgate.netresearchgate.netbiorxiv.org

Aldolytic Cleavage: HTML is cleaved by HTML aldolase, yielding 4-trimethylaminobutyraldehyde (TMABA) and glycine. researchgate.netresearchgate.net

Dehydrogenation: TMABA is oxidized by TMABA dehydrogenase to produce 4-N-trimethylaminobutyrate, also known as γ-butyrobetaine. researchgate.netresearchgate.net

Final Hydroxylation: The final and rate-limiting step is the hydroxylation of γ-butyrobetaine by γ-butyrobetaine dioxygenase (BBD) to form L-carnitine. researchgate.netnih.gov

Once synthesized or obtained from dietary sources, L-carnitine becomes part of the body's total carnitine pool. researchgate.netd-nb.info This pool consists of free L-carnitine and a variety of acylcarnitine esters, including short-, medium-, and long-chain species. researchgate.net The integration into the acylcarnitine pool occurs when L-carnitine is esterified with an acyl group from an acyl-coenzyme A (acyl-CoA) molecule. researchgate.net This process dynamically links the carnitine pool with various acyl-CoA pools within different cellular compartments, such as the mitochondria, peroxisomes, and cytoplasm. ub.eduresearchgate.net The balance between free carnitine and acylcarnitines is a critical indicator of the cell's metabolic state, reflecting the ratio of acyl-CoA to free coenzyme A. researchgate.netresearchgate.net

Acylation Mechanisms and Enzyme Systems for Decanoyl-DL-carnitine Formation

The formation of decanoylcarnitine (B1670086) is a reversible enzymatic reaction that involves the transfer of a decanoyl group (a 10-carbon acyl group) from decanoyl-CoA to L-carnitine. proteopedia.org This transesterification is catalyzed by a family of enzymes known as carnitine acyltransferases. ub.eduproteopedia.org

Reaction: Decanoyl-CoA + L-carnitine ⇌ Decanoyl-L-carnitine + Coenzyme A proteopedia.orgrhea-db.org

Several carnitine acyltransferases, distinguished by their substrate specificities and subcellular locations, are involved in the metabolism of acyl-CoAs and the formation of acylcarnitines, including decanoylcarnitine. proteopedia.org

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is primarily associated with the transport of long-chain fatty acids into the mitochondria for β-oxidation. nih.govmdpi.com It exhibits the highest activity with long-chain acyl-CoAs (C12-C18) but can also handle some medium-chain substrates. mdpi.com

Carnitine Palmitoyltransferase II (CPT2): Found on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting long-chain acylcarnitines back into acyl-CoAs for β-oxidation. nih.govnih.gov It is generally inactive with short-chain acyl-CoAs but can act on accumulating medium- and long-chain species. nih.gov

Carnitine Acetyltransferase (CrAT or CAT): This enzyme is located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. proteopedia.org CrAT primarily handles short-chain acyl-CoAs (C2-C5) but has demonstrated activity with medium-chain acyl-CoAs up to C10-CoA. nih.gov Its role includes buffering the acetyl-CoA/CoA ratio and exporting excess short- and medium-chain acyl groups from the mitochondria as acylcarnitines. mdpi.com

Carnitine Octanoyltransferase (COT or CROT): This peroxisomal enzyme is crucial for the metabolism of medium-chain and some long-chain fatty acids that undergo β-oxidation within peroxisomes. nih.govmdpi.com It shows a preference for medium-chain acyl-CoAs, particularly those with 6 to 10 carbon atoms. mdpi.comresearchgate.net

The synthesis of decanoylcarnitine, a medium-chain acylcarnitine, is therefore primarily mediated by COT in peroxisomes and potentially by CrAT and CPT1 in mitochondria, depending on the concentration and availability of decanoyl-CoA in these compartments. mdpi.comnih.govresearchgate.net

The ability of carnitine acyltransferases to form decanoylcarnitine is determined by their specific affinity for decanoyl-CoA. The active sites of these enzymes contain structural features that favor acyl-CoAs of particular chain lengths. mdpi.comresearchgate.net

Research on rat liver peroxisomes has shown that both a membrane-bound and a matrix-located carnitine acyltransferase exhibit their highest activity with decanoyl-CoA as the substrate, even more so than with octanoyl-CoA, the substrate for which COT is named. nih.gov Similarly, studies on human carnitine acetyltransferase (CrAT) confirmed its ability to convert a range of short- and medium-chain acyl-CoAs, including decanoyl-CoA (C10-CoA). nih.gov In contrast, some studies suggest decanoyl-CoA is a poor substrate for other transferases like GOAT (a type of octanoyltransferase). researchgate.net

The table below summarizes the substrate preferences of the key carnitine acyltransferases.

| Enzyme | Primary Acyl-CoA Substrate(s) | Typical Location(s) | Relevance to this compound Synthesis |

| CPT1 | Long-chain (C12-C18) | Outer Mitochondrial Membrane | Can process some medium-chain substrates, potentially contributing to synthesis. mdpi.com |

| CPT2 | Long-chain (C12-C18) | Inner Mitochondrial Membrane | Primarily catalyzes the reverse reaction but can act on accumulating medium-chain acyl-CoAs. nih.gov |

| CrAT (CAT) | Short-chain (C2-C5) | Mitochondria, Peroxisomes, ER | Active with medium-chain acyl-CoAs up to C10, contributing to synthesis. nih.gov |

| COT (CROT) | Medium-chain (C6-C12) | Peroxisomes | Shows high activity with C10-CoA, a primary enzyme for decanoylcarnitine synthesis. mdpi.comnih.gov |

Deacylation and Degradation Pathways of this compound

The metabolic fate of this compound involves its breakdown back into its constituent parts, a process critical for releasing the acyl group for energy production and recycling the carnitine molecule.

The formation of decanoylcarnitine is a reversible reaction. ub.eduproteopedia.org The same carnitine acyltransferases that synthesize it also catalyze its deacylation. nih.govnih.gov For instance, within the mitochondrial matrix, CPT2 is responsible for converting acylcarnitines that have been transported across the inner mitochondrial membrane back into their corresponding acyl-CoAs. nih.govmdpi.com This releases the decanoyl group as decanoyl-CoA, making it available for the mitochondrial β-oxidation pathway to produce energy, and frees the carnitine molecule to be shuttled back to the cytosol. nih.govnih.gov This reversibility is fundamental to the carnitine shuttle system, which regulates the flow of fatty acids into the mitochondria. proteopedia.org

Beyond the reversible enzymatic deacylation, decanoylcarnitine can be hydrolyzed, breaking the ester bond to release free L-carnitine and decanoic acid. In some organisms, such as the bacterium Pseudomonas aeruginosa, medium- and long-chain acylcarnitines are hydrolyzed in the extracytoplasmic space by yet-unidentified hydrolases. nih.gov In mammals, the primary degradation pathway for the decanoyl group occurs after its conversion back to decanoyl-CoA within the mitochondria via the β-oxidation spiral. cannonbol.com

The ultimate fate of the components is as follows:

Decanoyl Group: As decanoyl-CoA, it enters the mitochondrial β-oxidation pathway, where it is sequentially broken down to generate acetyl-CoA, which then enters the citric acid cycle for ATP production. cannonbol.com

L-Carnitine: The freed L-carnitine is transported out of the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for an incoming acylcarnitine molecule, making it available for another round of acyl group transport. nih.govmdpi.comrsc.org L-carnitine itself is not degraded by mammalian enzymes and is eventually excreted or recycled. annualreviews.org

Interrelationship with Fatty Acid Oxidation and Intermediary Lipid Metabolism

Integration into Mitochondrial Beta-Oxidation Pathways

This compound is intrinsically linked to the process of mitochondrial beta-oxidation, the primary pathway for the catabolism of fatty acids. Its formation and breakdown are essential steps in the transport of medium-chain fatty acids, like decanoic acid, from the cytoplasm into the mitochondrial matrix where beta-oxidation occurs.

The biosynthesis of decanoylcarnitine is primarily catalyzed by the enzyme carnitine palmitoyltransferase 1 (CPT1) , located on the outer mitochondrial membrane. ontosight.ai CPT1 facilitates the esterification of a decanoyl group from decanoyl-CoA to L-carnitine, forming decanoylcarnitine. This reaction is a critical regulatory point for fatty acid oxidation.

Once formed, decanoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) . vulcanchem.com This transport is an exchange mechanism, where a molecule of decanoylcarnitine enters the mitochondrial matrix as a molecule of free carnitine exits.

Inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase 2 (CPT2) , located on the inner side of the inner mitochondrial membrane, catalyzes the reverse reaction. ontosight.ai It transfers the decanoyl group from decanoylcarnitine back to coenzyme A, regenerating decanoyl-CoA and releasing free L-carnitine. vulcanchem.com This newly formed decanoyl-CoA is now available to enter the beta-oxidation spiral, where it is sequentially broken down to produce acetyl-CoA, which then fuels the citric acid cycle for ATP production. diabetesjournals.org

Research has shown that decanoylcarnitine can influence metabolic pathways. For instance, (+)-decanoylcarnitine has been demonstrated to be an inhibitor of carnitine palmitoyltransferase, thereby blocking the oxidation of long-chain fatty acids and the subsequent stimulation of gluconeogenesis in perfused rat liver. diabetesjournals.org This highlights the compound's role in modulating the interplay between fatty acid and carbohydrate metabolism.

Furthermore, studies have investigated the partitioning of fatty acid oxidation between mitochondria and peroxisomes. In hepatocytes, when mitochondrial oxidation was suppressed, the oxidation of various fatty acids, including those that can form decanoylcarnitine, was still observed, suggesting a contribution from peroxisomal beta-oxidation. nih.gov

Table 1: Key Enzymes in the Mitochondrial Transport and Metabolism of Decanoylcarnitine

| Enzyme | Location | Function |

| Carnitine Palmitoyltransferase 1 (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of decanoylcarnitine from decanoyl-CoA and L-carnitine. ontosight.ai |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports decanoylcarnitine into the mitochondrial matrix in exchange for free carnitine. vulcanchem.com |

| Carnitine Palmitoyltransferase 2 (CPT2) | Inner Mitochondrial Membrane | Regenerates decanoyl-CoA from decanoylcarnitine and Coenzyme A within the mitochondrial matrix. ontosight.aivulcanchem.com |

Role in Fatty Acid Trafficking and Coenzyme A Homeostasis

This compound plays a crucial role in the efficient trafficking of fatty acids across cellular compartments, particularly into the mitochondria. The carnitine shuttle system, of which decanoylcarnitine is an integral part, ensures that long- and medium-chain fatty acids are delivered to the site of their oxidation. vulcanchem.com

Beyond simple transport, the formation of acylcarnitines like decanoylcarnitine is vital for maintaining the homeostasis of the coenzyme A (CoA) pool within the cell. The reversible reaction catalyzed by carnitine acyltransferases allows for the buffering of the acyl-CoA to free CoA ratio. When fatty acid oxidation is high, the rapid conversion of various acyl-CoAs to their corresponding acylcarnitines frees up CoA, which is essential for numerous metabolic reactions, including the citric acid cycle and the oxidation of other substrates.

The accumulation of certain acyl-CoAs can be toxic to the cell and can inhibit various metabolic enzymes. The conversion of these acyl-CoAs to acylcarnitines serves as a detoxification mechanism, sequestering the acyl groups and allowing for their potential export from the cell.

In peroxisomes, which are involved in the beta-oxidation of very-long-chain fatty acids and some medium-chain fatty acids, a similar system exists. Carnitine octanoyltransferase (CrOT) is responsible for the synthesis of medium-chain acylcarnitines, including decanoylcarnitine, within these organelles. hmdb.ca This suggests a role for decanoylcarnitine in the interplay between mitochondrial and peroxisomal lipid metabolism.

Cellular and Subcellular Localization and Transport Mechanisms

Intracellular Distribution and Compartmentalization of Decanoyl-DL-carnitine

The primary and most well-characterized role of decanoylcarnitine (B1670086) is its involvement in mitochondrial fatty acid β-oxidation. ontosight.ainih.gov Fatty acids are first activated to acyl-CoAs in the cytosol. For medium- and long-chain fatty acids to be oxidized, they must be transported into the mitochondrial matrix. This transport is facilitated by the carnitine shuttle system. nih.govwikipedia.orgmhmedical.com

The process begins at the outer mitochondrial membrane, where carnitine palmitoyltransferase 1 (CPT1) converts decanoyl-CoA into decanoylcarnitine. ontosight.aimhmedical.com Decanoylcarnitine then traverses the mitochondrial intermembrane space and is transported across the inner mitochondrial membrane into the matrix. wikipedia.org This crucial step is mediated by the carnitine-acylcarnitine translocase (CACT). mdpi.comnih.gov Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner side of the inner mitochondrial membrane, converts decanoylcarnitine back to decanoyl-CoA and releases free carnitine. ontosight.aimdpi.com The regenerated decanoyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle for ATP production. mdpi.com The free carnitine is transported back to the cytosol by CACT in exchange for another molecule of acylcarnitine. mhmedical.commdpi.com

The carnitine shuttle is essential for energy production, particularly in high-energy-demand tissues like the heart and skeletal muscle, and during periods of fasting. mhmedical.commdpi.com

While mitochondria are the primary site for the oxidation of most fatty acids, peroxisomes are responsible for the initial breakdown of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.gov Peroxisomal β-oxidation is incomplete, shortening the fatty acid chains to medium-chain acyl-CoAs. nih.gov These shortened acyl-CoAs can then be esterified to carnitine by peroxisomal carnitine acyltransferases, such as carnitine octanoyltransferase (CrOT). nih.govbevital.no

The resulting medium-chain acylcarnitines, including decanoylcarnitine, can then exit the peroxisome and be transported to the mitochondria for complete oxidation. nih.gov This interplay creates a shuttle system between peroxisomes and mitochondria, ensuring the efficient catabolism of a wide range of fatty acids and preventing the toxic accumulation of VLCFAs. nih.gov

A cytosolic pool of decanoylcarnitine also exists, originating from both CPT1 activity at the mitochondrial outer membrane and the efflux from peroxisomes. ontosight.ainih.gov This cytosolic pool is in dynamic equilibrium with the mitochondrial and peroxisomal compartments, regulated by the various transporters and enzymes of the carnitine system. bevital.no Furthermore, studies have shown that primary human myotubes can produce and release acylcarnitines, including decanoylcarnitine, into the extracellular space, indicating a mechanism for intercellular communication and metabolic regulation. plos.org

Membrane Transport Systems Involved in this compound Flux

The movement of decanoylcarnitine across various cellular membranes is orchestrated by specific transporter proteins, each with distinct functions and localizations.

The carnitine-acylcarnitine translocase (CACT), encoded by the SLC25A20 gene, is an integral protein of the inner mitochondrial membrane. wikipedia.orgmdpi.com Its fundamental role is to facilitate the electroneutral, mole-for-mole exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgmdpi.commdpi.com This antiport mechanism is a critical step in the carnitine shuttle, enabling the import of fatty acyl groups for β-oxidation. mhmedical.comnih.gov

CACT exhibits broad substrate specificity, transporting acylcarnitines with chain lengths from short (C2) to long (C18). mdpi.comnih.gov This includes decanoylcarnitine, which is a medium-chain acylcarnitine. ontosight.ai While it transports a wide range of acylcarnitines, it is also capable of a much slower unidirectional transport of carnitine, which helps to establish and adjust the mitochondrial carnitine pool. researchgate.nettandfonline.com The proper functioning of CACT is vital; mutations in the SLC25A20 gene lead to CACT deficiency, a severe and often life-threatening disorder of fatty acid oxidation characterized by an accumulation of long-chain acylcarnitines. nih.govmedlink.comorpha.net

| Transporter | Gene | Location | Function | Substrate(s) Including this compound |

|---|---|---|---|---|

| Carnitine-Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Exchanges acylcarnitines (e.g., decanoylcarnitine) from the intermembrane space for free carnitine from the mitochondrial matrix. wikipedia.orgmdpi.com | Acylcarnitines (C2 to C18), Carnitine. mdpi.com |

The transport of decanoylcarnitine across the inner mitochondrial membrane is predominantly and specifically handled by the Carnitine-Acylcarnitine Translocase (CACT) as part of the carnitine shuttle. ontosight.aimdpi.com While the mitochondrial inner membrane contains a large family of solute carriers (SLC25), CACT (SLC25A20) is the dedicated transporter for the antiport of acylcarnitines and carnitine. mdpi.com Research has not identified other mitochondrial membrane transporters with a significant physiological role in the direct transport of decanoylcarnitine. The entire process is a coordinated effort between CPT1 at the outer membrane, CACT at the inner membrane, and CPT2 in the matrix. mhmedical.com

The transport of carnitine and its acyl esters, including decanoylcarnitine, across the plasma membrane is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene. solvobiotech.comresearchgate.netwikipedia.org OCTN2 is a high-affinity, sodium-dependent carnitine transporter responsible for the uptake of carnitine into cells from the extracellular environment. solvobiotech.commhmedical.comreactome.org It is widely expressed in various tissues, including the kidney, small intestine, skeletal muscle, heart, and brain, ensuring carnitine is distributed throughout the body. researchgate.netmdpi.com

OCTN2 has a broad substrate specificity and can transport not only L-carnitine but also short-chain acylcarnitines and other organic cations. solvobiotech.comresearchgate.net It functions as a symporter, co-transporting one sodium ion with one molecule of carnitine. wikipedia.orgreactome.org This transporter is crucial for maintaining systemic carnitine homeostasis by facilitating intestinal absorption and renal reabsorption. solvobiotech.comnih.gov Besides uptake, OCTN2 can also operate bidirectionally, potentially mediating the efflux of acylcarnitines from cells into the circulation, as observed in studies with human myotubes. plos.orgsolvobiotech.com This extracellular exchange allows for the removal of excess or partially metabolized acyl groups from cells. bevital.no

| Transporter | Gene | Location | Function | Substrate(s) Including this compound |

|---|---|---|---|---|

| Organic Cation/Carnitine Transporter 2 (OCTN2) | SLC22A5 | Plasma Membrane | Mediates Na+-dependent uptake of carnitine and acylcarnitines from the extracellular space; can also facilitate efflux. solvobiotech.commhmedical.com | L-carnitine, short-chain acylcarnitines, various organic cations. solvobiotech.comresearchgate.net |

Molecular Mechanisms and Regulatory Roles

Enzyme Modulation by Decanoyl-DL-carnitine

This compound influences metabolic flux by modulating the activity of key enzymes involved in fatty acid and carbohydrate metabolism. This modulation occurs through mechanisms such as allosteric regulation and competitive inhibition.

Allosteric regulation is a critical mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site, inducing a conformational change that alters the enzyme's function. In the context of fatty acid metabolism, the primary regulatory point is carnitine palmitoyltransferase 1 (CPT1), which is located on the outer mitochondrial membrane. oup.com CPT1 is considered the rate-limiting enzyme for the transport and subsequent oxidation of long-chain fatty acids. oup.comnih.gov

The activity of CPT1 is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis. oup.comnih.gov This regulation ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed, preventing a futile cycle. While this compound itself is not identified as a primary allosteric regulator, the enzyme system it is part of is centrally controlled by allosteric mechanisms. The balance between acyl-CoAs and acylcarnitines, influenced by the activity of carnitine acyltransferases, is intrinsically linked to the regulatory signals that govern CPT1.

Competitive inhibition occurs when a molecule, which resembles the substrate, competes for the same active site on an enzyme, thereby inhibiting the enzyme's activity. nih.govnih.gov this compound and its analogs have been shown to act as competitive inhibitors for enzymes central to carnitine metabolism.

Research has demonstrated that Decanoyl-DL-aminocarnitine, a close structural analog of this compound, is a potent reversible inhibitor of carnitine palmitoyltransferase (CPT). iaea.orgosti.gov This inhibition is significant as CPT controls the entry of long-chain fatty acids into the mitochondria for β-oxidation. osti.gov Furthermore, Decanoyl-L-carnitine has been found to inhibit fatty acid synthesis by directly acting on mitochondrial carnitine acetyltransferase (CrAT). biosynth.com CrAT is responsible for the reversible transfer of acetyl groups between coenzyme A and carnitine, playing a key role in buffering the mitochondrial acetyl-CoA pool. By mimicking the natural substrates (carnitine and acyl-CoA), this compound can occupy the active site of these enzymes, thereby impeding their normal catalytic function.

| Enzyme | Inhibitor | Type of Inhibition | Metabolic Pathway Affected |

| Carnitine Palmitoyltransferase (CPT) | Decanoyl-DL-aminocarnitine | Reversible, Potent | Fatty Acid Oxidation iaea.orgosti.gov |

| Carnitine Acetyltransferase (CrAT) | Decanoyl-L-carnitine | Inhibition noted | Fatty Acid Synthesis, Acetyl-CoA buffering biosynth.com |

Signal Transduction Pathway Involvement and Protein Interactions

Beyond direct enzyme modulation, this compound is involved in cellular signaling, influencing pathways that control a wide array of physiological processes.

Protein kinases are crucial components of signal transduction pathways, regulating cellular activity by phosphorylating target proteins. Evidence suggests that acylcarnitines can modulate the activity of certain protein kinases. Specifically, palmitoyl-DL-carnitine, a long-chain acylcarnitine structurally similar to this compound, has been identified as a specific inhibitor of protein kinase C (PKC). biomol.com PKC is a family of kinases involved in controlling a multitude of cellular functions, including proliferation, differentiation, and apoptosis. Another compound with structural similarities, sphingosine, also acts as a PKC antagonist. asm.org While direct studies on this compound are limited, the inhibitory action of its close analog suggests a potential for medium-chain acylcarnitines to interact with and regulate protein kinase signaling cascades.

Second messengers are intracellular signaling molecules that are released in response to extracellular signals and trigger a cascade of intracellular events. Calcium (Ca²⁺) is a ubiquitous second messenger, and the carnitine pool has been shown to be widely involved in its signaling. nih.gov Carnitine can stimulate the influx of Ca²⁺ from the extracellular space by causing the depolarization of L-type Ca²⁺ channels. nih.gov It can also activate phospholipase C, an enzyme that leads to the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, further amplifying the intracellular calcium signal. nih.gov The accumulation of certain long-chain acylcarnitines, such as C16-carnitine, has been shown to disrupt the efficient uptake of Ca²⁺ by mitochondria after its release, potentially leading to intracellular calcium overload. nih.gov This indicates that acylcarnitines, including potentially this compound, can have a significant impact on cellular function by modulating calcium homeostasis.

The transport of this compound across cellular membranes is mediated by specific carrier proteins. The primary family of transporters for carnitine and its acylated esters are the organic cation transporters (OCTN). researchgate.net For transport across the inner mitochondrial membrane, a specific carrier known as the carnitine-acylcarnitine translocase (CACT) is essential. researchgate.net Research has shown that Decanoyl-D-carnitine can act as an inhibitor of the L-carnitine exchange mediated by the mitochondrial carnitine carrier. researchgate.net This demonstrates a direct interaction between decanoylcarnitine (B1670086) and a specific carrier protein, which is critical for its metabolic function and regulation of mitochondrial fatty acid oxidation. While myoglobin (B1173299) is a well-known carrier protein for oxygen in muscle tissue and has a functional relationship with mitochondria, nih.gov there is no direct evidence from the conducted research indicating a specific binding interaction between myoglobin and this compound.

| Protein | Ligand | Interaction Type | Cellular Location | Function |

| Carnitine-Acylcarnitine Translocase (CACT) | Decanoyl-D-carnitine | Inhibition of exchange | Inner Mitochondrial Membrane | Transport of acylcarnitines into mitochondria researchgate.net |

| Organic Cation Transporter (e.g., OCTN2) | Carnitine/Acylcarnitines | Transport | Plasma Membrane | Uptake of carnitine into cells researchgate.net |

Gene Expression and Transcriptional Regulation Mediated by this compound

This compound has been shown to influence cellular processes by modulating gene expression and the activity of transcription factors. These effects can have significant implications for metabolic pathways and cellular responses to various stimuli.

Influence on Transcription Factor Activity (e.g., PPARα)

Peroxisome proliferator-activated receptor-alpha (PPARα) is a key transcription factor that regulates the expression of genes involved in fatty acid oxidation. Studies suggest that acylcarnitines, including those with medium-chain fatty acids like decanoic acid, can influence PPARα activity. tum.desemanticscholar.org For instance, in conditions of altered lipid metabolism, the levels of various acylcarnitines, including decanoylcarnitine, can change, which in turn may modulate the activity of PPARα and its target genes. tum.debiorxiv.orgbiorxiv.org This modulation is a critical aspect of the cellular adaptation to different energy demands and substrate availability. In some contexts, this interaction is part of a complex regulatory network involving other signaling pathways. biorxiv.org

Modulation of Gene Promoter Activity and Epigenetic Effects

Beyond transcription factor activity, decanoylcarnitine may also be involved in the epigenetic regulation of gene expression. The availability of acetyl-CoA, a central metabolite in energy metabolism, is crucial for histone acetylation, an epigenetic modification that generally leads to transcriptional activation. researchgate.netresearchgate.net The carnitine shuttle system, which involves acylcarnitines, can influence the cellular pools of acetyl-CoA, thereby potentially impacting histone acetylation. researchgate.netnih.govnih.gov

Research has indicated a link between carnitine metabolism and histone modifications. nih.gov For example, carnitine and its acetylated form, acetylcarnitine, play active roles in histone acetylation by providing acetyl groups. researchgate.netnih.gov While direct evidence for decanoylcarnitine's role in histone modification is still emerging, its position within the broader acylcarnitine pool suggests a potential indirect influence on the epigenetic landscape. researchgate.netescholarship.org This is an area of ongoing investigation, with studies exploring how different acyl-CoAs, the precursors to acylcarnitines, contribute to various types of histone acylation and thereby regulate gene transcription. imrpress.com

Effects on Organelle Function and Cellular Homeostasis

This compound's influence extends to the function of key cellular organelles, particularly the mitochondria and the endoplasmic reticulum, and is implicated in fundamental cellular processes like autophagy.

Mitochondrial Bioenergetics and Respiration Coupling

Decanoylcarnitine, as a medium-chain acylcarnitine, is directly involved in mitochondrial fatty acid oxidation. It is transported into the mitochondrial matrix where it is converted back to decanoyl-CoA for subsequent beta-oxidation, a process that generates ATP. rsu.lvresearchgate.netnih.govnih.gov The efficiency of this process is critical for cellular energy production, especially in tissues with high energy demands like the heart and skeletal muscle. nih.govjci.org

However, imbalances in acylcarnitine metabolism can have detrimental effects on mitochondrial function. Studies have shown that while decanoylcarnitine itself may not be toxic to mitochondria under certain conditions, the accumulation of its precursor, decanoic acid, can impair mitochondrial respiration and act as an uncoupler. informnetwork.org This highlights the importance of proper carnitine conjugation for mitochondrial health. Furthermore, the accumulation of long-chain acylcarnitines has been linked to mitochondrial dysfunction, including reduced respiratory capacity and increased oxidative stress. nih.govresearchgate.net In contrast, some studies suggest that medium-chain acylcarnitines like decanoylcarnitine can support the oxidation of other fatty acids. plos.org

| Study Focus | Key Finding | Experimental System | Reference |

|---|---|---|---|

| Toxicity of MCAD deficiency metabolites | Decanoylcarnitine did not alter mitochondrial functions, unlike its precursor decanoic acid which was found to be an uncoupler and inhibitor. | Rat brain and liver mitochondria | informnetwork.org |

| Exercise-induced metabolite changes | A pronounced, transient increase in medium-chain acylcarnitines, including decanoylcarnitine, was observed after moderate-intensity exercise. | Human plasma | plos.org |

| Support of fatty acid oxidation | Medium-chain acylcarnitines, including decanoylcarnitine, were more effective than L-carnitine in supporting palmitate oxidation. | Primary human myotubes and mouse muscle tissue | plos.org |

| Mitochondrial bioenergetics in TFP deficiency | Fibroblasts from patients with TFP deficiency showed high levels of decanoylcarnitine, indicating a block in the beta-oxidation of longer-chain fatty acids. | Human fibroblasts | jci.org |

Endoplasmic Reticulum Stress Response and Unfolded Protein Response

The endoplasmic reticulum (ER) is a critical site for protein folding and lipid synthesis. The accumulation of unfolded proteins in the ER triggers a state known as ER stress and activates the unfolded protein response (UPR). nih.gov There is growing evidence linking lipid metabolism and ER stress. Specifically, the accumulation of certain lipid species, including long-chain acylcarnitines, has been associated with the induction of ER stress in various cell types. nih.govresearchgate.net While direct studies on this compound are limited, research on longer-chain acylcarnitines has shown they can activate stress pathways. nih.govnih.govphysiology.org

It is important to note that some studies have not observed ER stress induction by long-chain acylcarnitines, suggesting the effects may be context-dependent. researchgate.net The interplay between acylcarnitine accumulation, calcium homeostasis, and ER stress is complex. nih.govnih.govnih.gov For example, L-carnitine has been shown to attenuate ER stress induced by oxidative stress. nih.gov

Lysosomal Activity and Autophagy Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components through lysosomes. nih.gov This process is intricately linked with cellular metabolism. Recent studies have highlighted the role of lipid metabolism, including acylcarnitines, in the regulation of autophagy. nih.govescholarship.orgresearchgate.net

During starvation, autophagy is induced to provide the cell with energy and building blocks. This involves the breakdown of cellular membranes, which releases fatty acids. These fatty acids can be channeled into lipid droplets to prevent their accumulation and potential toxicity. nih.govescholarship.orgresearchgate.net If this buffering system is impaired, fatty acids can accumulate as acylcarnitines, which have been shown to disrupt mitochondrial integrity. nih.govescholarship.org

Analytical Methodologies for Decanoyl Dl Carnitine Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Decanoyl-DL-carnitine, allowing it to be isolated from complex biological samples prior to detection. The choice of technique depends on the specific requirements of the analysis, such as sample volume, required sensitivity, and the desired throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acylcarnitines, including this compound. Its versatility allows for various separation modes to accommodate the physicochemical properties of the analyte.

Reversed-Phase (RP) HPLC: This is a common approach where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, specific methods have been developed that utilize C18 columns to achieve separation. nih.govnih.gov The retention and separation are influenced by the hydrophobic decanoyl chain of the molecule.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating highly polar compounds like carnitines and their short-chain esters. bevital.nosigmaaldrich.comnih.gov This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be advantageous for subsequent detection by mass spectrometry. bevital.nosigmaaldrich.com

HPLC is not only used for quantification in research but also for quality control, ensuring the purity of this compound standards, which are often assayed at ≥94.0% or higher. sigmaaldrich.comsigmaaldrich.com

| Chromatography Mode | Column Type | Common Mobile Phase Components | Detection Method | Reference |

|---|---|---|---|---|

| Reversed-Phase (RP) | BEH C18 (1.7 µm, 2.1x100mm) | Water/Acetonitrile with formic acid | Mass Spectrometry (MS) | nih.gov |

| Reversed-Phase (RP) | C18 | Isocratic mobile phase | Fluorimetric detector (after derivatization) | nih.gov |

| Hydrophilic Interaction (HILIC) | Silica | High percentage of organic solvent | Tandem Mass Spectrometry (MS/MS) | bevital.no |

| Mixed-Mode | Primesep 100 | Water/Acetonitrile with sulfuric acid gradient | UV (205 nm) | sielc.com |

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of this compound, typically in conjunction with mass spectrometry (GC-MS). Due to the non-volatile nature of carnitine and its esters, chemical derivatization is a necessary prerequisite to convert the analytes into volatile compounds suitable for GC analysis. The use of stable isotope-labeled internal standards for Decanoyl-L-carnitine is specified for quantification by GC- or LC-MS, confirming the application of this methodology. caymanchem.comcaymanchem.com

Mass Spectrometry-Based Quantification and Profiling

Mass spectrometry (MS) is the definitive tool for the detection and quantification of this compound due to its exceptional sensitivity and specificity. It is almost always paired with a chromatographic separation step (LC-MS or GC-MS).

Tandem mass spectrometry (MS/MS) is the gold standard for acylcarnitine profiling, including the detection of this compound, particularly in the context of newborn screening for inborn errors of metabolism. sigmaaldrich.comnih.gov This technique involves multiple stages of mass analysis.

In a typical workflow, the protonated molecule of this compound ([M+H]⁺, with a mass-to-charge ratio m/z of 316.2) is selected in the first mass analyzer. nih.gov It is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. Acylcarnitines characteristically produce a common product ion at m/z 85, which corresponds to the fragmented carnitine moiety. nih.gov By scanning for all parent ions that produce this specific product ion, a profile of various acylcarnitines in the sample can be generated.

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Molecular Weight | 315.45 g/mol | - | sigmaaldrich.com |

| Precursor Ion (m/z) | 316.2482 [M+H]⁺ | LC-ESI-QTOF | nih.gov |

| Key Product Ions (m/z) | 85.0283, 257.1743 | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | LC-MS/MS | nih.gov |

For the most accurate and precise measurement of this compound concentration, isotope dilution mass spectrometry is employed. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. bevital.no Deuterated forms of Decanoyl-L-carnitine, such as Decanoyl-L-carnitine-d3 and Decanoyl-L-carnitine-d9, are commercially available for this purpose. caymanchem.comcaymanchem.comsigmaaldrich.com

The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Because the standard and the endogenous analyte behave identically during extraction, chromatographic separation, and ionization, any sample loss or variation in instrument response affects both equally. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic standard, a highly accurate and precise absolute concentration can be calculated. bevital.no

| Isotopic Standard Name | Deuterium Label | Molecular Formula | Intended Use | Reference |

|---|---|---|---|---|

| Decanoyl-L-carnitine-d3 (chloride) | d3 | C₁₇H₃₁D₃NO₄ • Cl | Internal standard for quantification by GC- or LC-MS | caymanchem.com |

| Decanoyl-L-carnitine-d9 (chloride) | d9 | C₁₇H₂₅D₉NO₄ • Cl | Internal standard for quantification by GC- or LC-MS | caymanchem.com |

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, frequently involves the profiling of acylcarnitines. Decanoyl-carnitine, as a medium-chain acylcarnitine, is an important metabolite in these studies, often serving as a biomarker for the state of fatty acid metabolism. sigmaaldrich.comhmdb.ca

Targeted metabolomics approaches, often using HPLC-MS/MS, are designed to quantify a specific, predefined set of metabolites, including Decanoyl-carnitine. scienceopen.com These studies have successfully identified alterations in Decanoyl-carnitine levels in various physiological and pathological states. For instance, its levels have been observed to be lower in patients with inflammatory bowel disease and higher in individuals with heart failure. nih.govmdpi.com Such profiling is critical for understanding disease mechanisms and identifying potential biomarkers for diagnosis and therapeutic monitoring. scienceopen.commdpi.com

| Study Context | Observed Change in Decanoyl-carnitine | Associated Condition | Reference |

|---|---|---|---|

| Diagnosis of metabolic disorders | Elevated levels | Fatty acid oxidation disorders | sigmaaldrich.com |

| Inflammatory Bowel Disease (IBD) | Significantly lower levels | Cardiac involvement in IBD | nih.gov |

| Ulcerative Colitis (UC) | Higher levels | UC patients compared to controls | nih.gov |

| Heart Failure | Higher levels | Heart failure patients compared to controls | mdpi.com |

Spectroscopic and Radiochemical Methods in this compound Research

Spectroscopic and radiochemical techniques are pivotal in elucidating the molecular interactions and metabolic fate of this compound. These methodologies provide detailed insights into its binding characteristics with biological macromolecules and its pathway through various metabolic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions of this compound with proteins and membranes at an atomic level. By observing the changes in the nuclear spin states of atoms in a magnetic field, NMR can provide information about the chemical environment of individual atoms within a molecule.

One key application of NMR in the study of this compound is in characterizing its binding to transport proteins. For instance, NMR titration experiments have been employed to study the interaction between decanoyl-L-carnitine and the mitochondrial carnitine/acylcarnitine carrier (CAC). These studies have shown that the addition of decanoyl-L-carnitine to a sample of the CAC protein causes chemical shift perturbations in the NMR spectrum of the protein. nih.gov While these perturbations were noted to be less pronounced and less specific than those induced by longer-chain acylcarnitines like palmitoyl-L-carnitine, they still indicate a direct interaction. nih.gov

Furthermore, ¹³C-NMR has been utilized to probe the behavior of decanoyl carnitine within phospholipid vesicles, mimicking a biological membrane. Research has demonstrated that the chemical shift of the carbonyl carbon of decanoyl carnitine is sensitive to its environment. Specifically, the peak for the carbonyl carbon of decanoyl carnitine in the outer leaflet of small unilamellar vesicles shifted from 173.9 ppm to 175.3 ppm as the concentration of the surrounding phospholipid vesicles was progressively diluted. researchgate.net This change in chemical shift reflects alterations in the local environment of the carbonyl group, providing insights into how this compound partitions and interacts within a lipid bilayer.

The following tables present experimental and predicted NMR chemical shift data for Decanoyl-carnitine, offering a reference for its spectral properties.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for Decanoylcarnitine (B1670086)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N⁺(CH₃)₃ | 3.22 | 54.3 |

| -CH₂-N⁺ | 3.42 | 68.7 |

| -CH(O)- | 5.55 | 65.2 |

| -CH₂-COO⁻ | 2.58, 2.75 | 40.8 |

| C=O (ester) | - | 174.1 |

| Decanoyl CH₂ (α) | 2.35 | 34.2 |

| Decanoyl CH₂ (β) | 1.63 | 24.9 |

| Decanoyl (CH₂)₆ | 1.29 | 29.1-29.4 |

| Decanoyl CH₃ | 0.89 | 14.1 |

Data sourced from publicly available spectral databases.

Table 2: ¹³C-NMR Carbonyl Chemical Shift of Decanoyl Carnitine in Phosphatidylcholine Vesicles

| Phosphatidylcholine Concentration (mg/ml) | ¹³C Chemical Shift (ppm) of Carbonyl Group |

| 50 | 173.9 |

| 25 | 174.3 |

| 3.1 | 175.3 |

This table illustrates the downfield shift of the decanoyl carnitine carbonyl peak with decreasing phospholipid concentration. researchgate.net

Radioisotopic Tracers in Metabolic Flux Analysis

Radioisotopic tracers are instrumental in metabolic flux analysis, a methodology used to quantify the rates of metabolic reactions within a biological system. By introducing a molecule containing a radioactive isotope, researchers can trace its journey through various metabolic pathways. While direct studies on the metabolic flux of radioisotopically labeled this compound are not extensively documented, the principles can be inferred from research on its constituent parts: decanoic acid and carnitine.

The metabolic fate of this compound can be investigated by labeling either the decanoyl moiety or the carnitine moiety with a suitable radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H).

If the decanoyl chain is labeled, for example with ¹⁴C, the tracer can be used to follow the pathway of the fatty acid component. Studies on the metabolism of ¹⁴C-labeled medium-chain fatty acids, such as octanoic and decanoic acid, have shown that they are primarily metabolized through mitochondrial β-oxidation to produce acetyl-CoA. nih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, or be used for the synthesis of other molecules like ketone bodies or other fatty acids. nih.gov By measuring the distribution of ¹⁴C in metabolites such as CO₂, ketone bodies, and various intermediates of the TCA cycle, the flux of the decanoyl group through these central metabolic pathways can be quantified.

Alternatively, the carnitine portion of the molecule can be labeled, for instance with ³H. Research using tritium-labeled L-carnitine has been pivotal in understanding its transport and uptake into tissues like muscle. nih.gov By tracking the distribution of the ³H label, researchers can determine the rate at which carnitine and its acylated forms, such as this compound, are transported across cell membranes and their subsequent localization within different cellular compartments.

A hypothetical experimental approach to analyze the metabolic flux of this compound using a radioisotopic tracer could involve the following steps, outlined in the table below.

Table 3: Hypothetical Experimental Design for Metabolic Flux Analysis of [¹⁴C]-Decanoyl-DL-carnitine

| Experimental Step | Description | Expected Outcome/Measurement |

| Tracer Introduction | Administration of [¹⁴C]-Decanoyl-DL-carnitine to a cellular or animal model. | Introduction of the radiolabeled substrate into the biological system. |

| Metabolite Extraction | At various time points, tissues or cells are harvested, and metabolites are extracted. | A mixture of labeled and unlabeled metabolites. |

| Separation and Detection | Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC) are used to separate and quantify the radiolabeled metabolites. | Identification and quantification of downstream metabolites containing the ¹⁴C label, such as ¹⁴CO₂, ¹⁴C-acetyl-CoA, and ¹⁴C-labeled TCA cycle intermediates. |

| Flux Calculation | Mathematical models are applied to the quantitative data to calculate the rates of metabolic reactions. | Determination of the flux of the decanoyl group through pathways like β-oxidation and the TCA cycle. |

This approach would provide valuable quantitative data on how this compound is metabolized and utilized for energy production and other biosynthetic processes within a living system.

Investigation in in Vitro and Ex Vivo Systems

Cellular Models for Studying Decanoyl-DL-carnitine Metabolism and Function

Cellular models are indispensable tools for dissecting the specific interactions of this compound at a cellular level. Both immortalized cell lines and primary cells are utilized to represent various tissue types, each offering unique advantages for research.

Cultured cell lines provide a homogenous and readily expandable population of cells for high-throughput screening and detailed molecular analysis.

Hepatocytes: As the primary site for fatty acid metabolism, liver cells are a key model for studying this compound. Research has shown that in hepatocytes affected by the Hepatitis B virus (HBV), which causes mitochondrial dysfunction, exogenous supplementation with decanoylcarnitine (B1670086) can restore mitochondrial function by enhancing fatty acid β-oxidation. nih.gov This effect is mediated by the activation of Carnitine Palmitoyltransferase 1A (CPT1A) expression. nih.gov Proteomic analysis further revealed that decanoylcarnitine stimulates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a particular impact on PPARα, a key regulator of lipid metabolism. nih.gov

Cardiomyocytes: The heart relies heavily on fatty acid oxidation for its immense energy requirements, making the carnitine shuttle system critical for its function. While direct studies on this compound in cardiomyocytes are limited, research on L-carnitine in these cells establishes a strong basis for its relevance. L-carnitine is crucial for transporting long-chain fatty acids into the mitochondrial matrix for oxidation. nih.gov In cell culture models like the H9c2 rat cardiomyocyte line, L-carnitine supplementation has been shown to protect against hyperglycemia-induced oxidative stress by preventing reactive oxygen species (ROS) formation and activating antioxidant pathways. nih.gov It also improves cardiomyocyte contractility and helps restore intracellular calcium homeostasis, highlighting the importance of the carnitine system in cardiac health. nih.gov

Neuronal Cells: The brain utilizes fatty acids for energy and biosynthesis, and the carnitine system is integral to these processes. Studies using human neuroblastoma (SH-SY5Y) and astrocytoma (1321N1) cell lines have demonstrated that L-carnitine can significantly increase mitochondrial function. nih.govresearchgate.net In motor neuron-like NSC-34 cells, L-carnitine and its acetylated form protect against glutamate-induced neurotoxicity. mdpi.com These findings underscore the potential for acylcarnitines like decanoylcarnitine to influence neuronal energy metabolism and survival. mdpi.commdpi.com

PC-12 Cells: The PC-12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying neuronal differentiation and function. youtube.comyoutube.com Research in PC-12 cells has shown that they possess active carnitine acetyltransferase, the enzyme that interconverts carnitine and acetylcarnitine. nih.gov Furthermore, treatment with acetyl-L-carnitine enhances the cells' response to nerve growth factor (NGF), a critical protein for neuronal survival and growth. nih.gov This indicates that the enzymatic machinery necessary to process acylcarnitines is present and functionally linked to important neuronal signaling pathways.

T-cells: The function of immune cells, including T-cells, is tightly linked to their metabolic state. L-carnitine has been shown to possess immunomodulatory properties, significantly inhibiting the function of antigen-presenting cells and the activation and proliferation of CD4+ T-cells in vitro. nih.gov Conversely, a deficiency in carnitine can lead to hyperactivation of CD4+ T-cells. nih.gov These findings suggest that carnitine and its esters could play a role in regulating immune responses.

Beyond these specific cell types, decanoylcarnitine has also been investigated in cancer cell lines. In a study on triple-negative breast cancer (TNBC) cells, decanoylcarnitine was identified as a metabolite that increases during intermittent fasting and was found to inhibit cancer cell proliferation and migration. nih.gov

| Cell Type | Compound Studied | Key Research Finding | Reference |

|---|---|---|---|

| Hepatocytes (HBV-infected) | Decanoylcarnitine | Restores mitochondrial function by activating CPT1A and the PPARα signaling pathway. | nih.gov |

| Triple-Negative Breast Cancer Cells | Decanoylcarnitine | Inhibits cell proliferation and migration; downregulates extracellular matrix proteins like Mmp9. | nih.gov |

| Cardiomyocytes (H9c2) | L-carnitine | Protects against hyperglycemia-induced oxidative stress and improves Ca2+ homeostasis. | nih.govnih.gov |

| Neuronal Cells (SH-SY5Y, NSC-34) | L-carnitine / Acetyl-L-carnitine | Increases mitochondrial function and provides protection against neurotoxicity. | nih.govmdpi.com |

| PC-12 Cells | Acetyl-L-carnitine | Enhances cellular response to Nerve Growth Factor (NGF). | nih.gov |

| T-cells (CD4+) | L-carnitine | Suppresses T-cell activation and function. | nih.gov |

Primary cells are isolated directly from tissues and retain many of the physiological characteristics of their tissue of origin, offering a more biologically relevant model than immortalized cell lines.

The application of primary cell cultures has been crucial in carnitine research. For instance, studies using primary cortical neurons from rats have been instrumental in demonstrating the neuroprotective effects of L-carnitine against neurotoxin-induced apoptosis. nih.gov Similarly, primary cultures of skin fibroblasts and muscle cells from patients with primary systemic carnitine deficiency have been used to study the kinetics of L-carnitine transport across cell membranes, helping to characterize the underlying mechanisms of the disease. nih.gov Although specific studies focusing on this compound in primary cultures are not widely documented, these systems represent a vital next step for validating findings from cell lines and for studying the compound's effects in a context that more closely mirrors a living organism.

Organelle-Specific Studies with this compound

To understand the precise subcellular mechanisms of action, researchers isolate specific organelles, such as mitochondria and peroxisomes, to study metabolic processes in a controlled environment free from confounding cellular activities.

Mitochondria are central to the function of acylcarnitines. Isolated mitochondria and cells permeabilized with agents like digitonin (B1670571) allow for direct assessment of mitochondrial respiration and transport processes. A key finding from studies using isolated rat liver mitochondria concerns the different isomers of acylcarnitines. Research has unambiguously established that medium and long-chain (+)-acylcarnitines (the "D" isomer) inhibit mitochondrial fatty acid transport by targeting the carnitine-acylcarnitine translocase (CACT), an inner mitochondrial membrane protein. researchgate.net

Notably, (+)-decanoylcarnitine was found to be a particularly potent inhibitor of CACT, significantly more so than other chain-length variants. researchgate.net This demonstrates a specific and powerful interaction of the D-isomer of decanoylcarnitine with a critical component of mitochondrial fatty acid metabolism.

| Compound | Inhibitory Concentration (IC50) | Relative Potency |

|---|---|---|

| (+)-Hexanoylcarnitine | >200 µM | Low |

| (+)-Octanoylcarnitine | ~35 µM | High |

| (+)-Decanoylcarnitine | ~5 µM | Very High |

| (+)-Palmitoylcarnitine | ~35 µM | High |

Data derived from studies on isolated rat liver mitochondria. researchgate.net

Peroxisomes are organelles that work in concert with mitochondria to metabolize fatty acids. scienceopen.com They are responsible for the initial oxidation of very long-chain fatty acids, which are then shortened to medium-chain acyl-CoAs. These products can then be esterified to carnitine by peroxisomal carnitine acyltransferases and shuttled to mitochondria for complete oxidation. nih.govnih.gov

Subcellular fractionation techniques, which separate organelles based on their physical properties, have been essential in identifying carnitine acyltransferase activity within peroxisomes. nih.gov This established that the role of carnitine extends beyond mitochondria. nih.gov While specific fractionation studies isolating the effects of this compound are not detailed in the literature, the known metabolic pathways suggest its importance as an intermediate. The finding that decanoylcarnitine stimulates the PPAR signaling pathway in hepatocytes is highly relevant, as PPARs are master regulators of peroxisome proliferation and function. nih.gov

Mechanistic Insights from Tissue Slice and Organ Perfusion Models

Ex vivo models like precision-cut tissue slices (PCTS) and isolated organ perfusion systems bridge the gap between in vitro cell culture and in vivo animal studies. These models preserve the complex three-dimensional architecture and cellular heterogeneity of an organ, allowing for the study of metabolic processes in a more physiologically relevant context. nih.govijbs.com

Precision-Cut Tissue Slices (PCTS): This technique involves creating thin, viable slices of tissue from organs like the liver, kidney, or heart. nih.gov These slices maintain cell-cell and cell-matrix interactions, making them excellent models for studying metabolism and toxicity. ijbs.com For a compound like this compound, liver slices could be used to investigate its uptake, metabolism, and influence on hepatic gene expression in an intact microenvironment.

Organ Perfusion Models: In this setup, an entire organ is isolated and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. tno.nl This allows for the study of organ-level absorption, distribution, metabolism, and excretion (ADME) of a compound. tno.nl A perfused liver model, for example, could provide comprehensive data on the hepatic clearance of this compound and the formation of its metabolites, offering insights that are difficult to obtain from simpler models.

While specific research applying these advanced models to this compound is yet to be published, their established utility in pharmacology and toxicology makes them prime candidates for future investigations into the compound's organ-specific effects.

Gene Editing and Knockout/Knockdown Approaches in Cell Lines to Elucidate this compound Pathways

The elucidation of the precise metabolic and signaling pathways involving this compound relies on advanced molecular biology techniques capable of dissecting complex cellular processes. Gene editing technologies, such as CRISPR-Cas9, and gene knockdown methods, like RNA interference (RNAi) using short hairpin RNA (shRNA) or small interfering RNA (siRNA), have become indispensable tools for this purpose. nih.govfrontiersin.orgcytena.com These approaches allow researchers to create targeted genetic modifications in cultured cell lines to study the functional role of specific proteins in the transport and metabolism of acylcarnitines. By knocking out or knocking down the expression of genes encoding key enzymes or transporters, scientists can observe the resulting biochemical changes, including alterations in the levels of this compound, to map its metabolic fate and identify its cellular functions. nih.govnih.gov

Key targets for these genetic manipulations are the genes responsible for the carnitine shuttle and mitochondrial beta-oxidation. The carnitine shuttle is essential for transporting long-chain fatty acids into the mitochondria for energy production, and its components are also involved in the broader homeostasis of the acylcarnitine pool. researchgate.net Genes encoding carnitine transporters, such as SLC22A5 (which codes for the OCTN2 transporter), and enzymes like Carnitine Palmitoyltransferase II (CPT2), are primary candidates for investigation. nih.govmdpi.comashpublications.org Genetic disruption of these targets in in vitro systems can simulate inborn errors of metabolism and reveal the intricate connections between genetic makeup and metabolic phenotype. mdpi.com

Research Findings from Gene Editing/Knockdown Studies

Investigations using genetically modified cell lines have provided significant insights into the pathways governing acylcarnitine metabolism. While many studies focus on long-chain acylcarnitines due to their association with common metabolic disorders, the findings are often applicable to the broader acylcarnitine profile, including medium-chain species like decanoylcarnitine.

A prominent example involves the use of CRISPR-Cas9 to create a knockout of the SLC22A5 gene in human induced pluripotent stem cell (hiPSC) lines. nih.gov The SLC22A5 gene encodes the high-affinity carnitine transporter OCTN2, which is critical for moving carnitine from the bloodstream into cells. In one such study, researchers generated two distinct OCTN2-defective cell lines: a complete gene knockout and a line with a homozygous loss-of-function mutation. These models, when differentiated into cardiomyocytes, replicated key features of primary carnitine deficiency, including impaired fatty acid metabolism and lipid accumulation. nih.gov Such models are invaluable for studying how disruption of carnitine uptake affects the entire intracellular acylcarnitine pool, including decanoylcarnitine.

Similarly, knockdown approaches using siRNA have been employed to probe the function of carnitine transporters in specific cell types. In a study using motor neuron-like NSC-34 cell lines, siRNA was used to reduce the expression of Slc22a4 (OCTN1) and Slc22a5 (OCTN2). The results confirmed that both transporters are involved in L-carnitine transport in these cells, thereby clarifying the molecular machinery responsible for providing the carnitine necessary for the formation of acylcarnitines like this compound in neuronal tissues. nih.gov

The enzyme Carnitine Palmitoyltransferase II (CPT2) is another critical focus of gene editing studies. CPT2 is essential for mitochondrial beta-oxidation. researchgate.net Researchers have used gene knockout techniques to create CPT2-deficient C2C12 myotubes. These knockout cells exhibited a loss of fatty acid oxidation capacity and an accumulation of long-chain acylcarnitines, demonstrating the direct metabolic consequence of the enzyme's absence. nih.gov While this particular study focused on palmitoylcarnitine (B157527), the blockage of the fatty acid oxidation pathway at this step invariably affects the concentrations of a wide range of acylcarnitines as the cell's metabolic equilibrium is altered.

The table below summarizes key findings from representative studies utilizing these genetic approaches to investigate carnitine-related pathways.

| Targeted Gene | Gene Product | Method | Cell Line | Key Findings Relevant to Acylcarnitine Pathways | Reference |

|---|---|---|---|---|---|

| SLC22A5 | OCTN2 Carnitine Transporter | CRISPR-Cas9 Knockout | Human induced pluripotent stem cells (hiPSC) | Knockout led to lipid accumulation and metabolic remodeling, demonstrating the transporter's critical role in maintaining cellular carnitine homeostasis and fatty acid metabolism. | nih.gov |

| CPT2 | Carnitine Palmitoyltransferase II | CRISPR-Cas9 Knockout | C2C12 (Mouse myotubes) | Knockout cells showed increased accumulation of palmitoylcarnitine and a loss of fatty acid oxidation capacity, directly linking the gene to acylcarnitine metabolism. | nih.gov |

| Slc22a5 | OCTN2 Carnitine Transporter | siRNA Knockdown | NSC-34 (Mouse motor neuron-like cells) | Demonstrated the involvement of the OCTN2 transporter in the uptake of L-carnitine in neuronal cells, a prerequisite for acylcarnitine formation. | nih.gov |

| Slc22a4 | OCTN1 Carnitine Transporter | siRNA Knockdown | NSC-34 (Mouse motor neuron-like cells) | Showed that OCTN1 also contributes to L-carnitine transport in this cell line, suggesting partially redundant or complementary roles with OCTN2. | nih.gov |

Investigation in Animal Models

Rodent Models of Metabolic Perturbations and Decanoyl-DL-carnitine Roles

Rodent models are central to metabolic research, offering well-characterized systems to explore the effects of dietary and genetic manipulations.

High-fat diet (HFD) models in rodents are widely used to mimic the metabolic dysregulation observed in human obesity and type 2 diabetes. In this context, the profile of acylcarnitines, including decanoylcarnitine (B1670086), is often altered. Studies in rats fed a high-fat diet have shown that while carnitine supplementation did not fully resolve muscle mitochondrial dysfunction, there were notable changes in the levels of muscle lipids and acylcarnitines nih.gov. High-fat feeding was associated with elevated levels of muscle acylcarnitines, indicating a potential mismatch between fatty acid uptake and oxidation nih.gov.

A recent study employing a mouse model of triple-negative breast cancer in the context of a high-fat diet and intermittent fasting identified decanoylcarnitine as a key metabolite. Intermittent fasting led to a significant increase in serum decanoylcarnitine levels nih.gov. This elevated decanoylcarnitine was found to inhibit the proliferation and migration of cancer cells, suggesting a protective role in this specific context nih.gov.

Conversely, caloric restriction, a known intervention to improve metabolic health, also impacts acylcarnitine metabolism. In diet-induced obese rats, both exercise and calorie restriction led to elevated hepatic and muscle long-chain acylcarnitines nih.gov. While this study focused on long-chain varieties, it highlights the sensitivity of acylcarnitine profiles to dietary energy intake. Another study in rats on a hypocaloric diet supplemented with L-carnitine did not find a significant effect on weight loss or body composition, suggesting that endogenous carnitine synthesis was sufficient for fatty acid oxidation during caloric restriction nih.gov.

Table 1: Effects of Diet-Induced Models on Decanoylcarnitine and Related Metabolites in Rodents

| Model | Animal | Key Findings Related to Decanoylcarnitine/Acylcarnitines | Reference |

|---|---|---|---|

| High-Fat Diet | Wistar Rats | Elevated levels of muscle acylcarnitines. | nih.gov |

| High-Fat Diet with Intermittent Fasting | Mice | Intermittent fasting markedly increased serum decanoylcarnitine levels, which inhibited cancer progression. | nih.gov |

| Caloric Restriction | Fischer F344 Rats | Elevated hepatic and muscle long-chain acylcarnitines. | nih.gov |

| Hypocaloric Diet with L-carnitine | Rats | No significant effect of L-carnitine supplementation on weight loss, suggesting adequate endogenous carnitine. | nih.gov |

A study on a mouse model of systemic carnitine deficiency (the C3H-H-2° strain) associated with juvenile visceral steatosis demonstrated markedly decreased levels of carnitine in serum, liver, and muscle nih.gov. This highlights the systemic impact of impaired carnitine metabolism.

In a study involving alloxan-induced diabetic rats, a model for severe ketoacidosis, the differential effects of decanoylcarnitine isomers were investigated. (+)-decanoylcarnitine was shown to inhibit ketogenesis in perfused livers and reverse ketoacidosis in intact animals diabetesjournals.org. In contrast, (-)-decanoylcarnitine did not produce these effects, indicating a stereospecific action of the decanoyl ester of carnitine in this pathological state diabetesjournals.org. This research points to the potential for different isomers of decanoylcarnitine to have distinct biological activities.

Table 2: Insights from Genetic Models Relevant to this compound Metabolism

| Genetic Model | Animal | Key Findings | Reference |

|---|---|---|---|

| SLC22A5 Gene Variants (Primary Carnitine Deficiency) | Human/General | Defective fatty acid oxidation due to impaired carnitine transport, affecting all acylcarnitine formation. | nih.govmedlineplus.govmedlineplus.gov |

| Systemic Carnitine Deficiency (C3H-H-2° strain) | Mouse | Markedly decreased carnitine levels in serum, liver, and muscle. | nih.gov |

| Alloxan-Induced Diabetic Ketoacidosis | Rat | (+)-decanoylcarnitine inhibited ketogenesis, while (-)-decanoylcarnitine had no effect. | diabetesjournals.org |

Other Relevant Animal Models in this compound Research (e.g., Drosophila)

The fruit fly, Drosophila melanogaster, has emerged as a valuable model for studying fundamental aspects of metabolism due to its genetic tractability and conserved metabolic pathways. The carnitine system in Drosophila is similar to that in humans, making it a useful organism for investigating the roles of carnitine and its esters nih.govnih.govresearchgate.net. Research in Drosophila has linked the aberrant regulation of genes involved in carnitine biosynthesis and transport to neurodegeneration nih.govnih.gov.

While specific studies on this compound in Drosophila are not prevalent, the existing literature on the carnitine shuttle provides a framework for its potential roles. For instance, pharmacological inhibition of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in the carnitine shuttle, has been shown to ameliorate neurodegenerative phenotypes in a Drosophila model of Huntington's disease mdpi.com. This suggests that modulation of acylcarnitine metabolism, which would include decanoylcarnitine, can have significant physiological effects.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (mechanistic focus)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its biological effects.

Specific pharmacokinetic data for this compound is limited. However, general principles of acylcarnitine absorption and distribution can be inferred from studies on L-carnitine and other acylcarnitines. Following administration to rats, L-carnitine and its precursor, deoxycarnitine, show tissue-specific distribution, with significant concentrations found in the heart, skeletal muscle, and kidney nih.gov. The D-isomer of carnitine has been shown to compete with L-carnitine for transport into skeletal muscle in rats, leading to a transitory depletion of L-carnitine nih.gov. This suggests that the stereochemistry of the carnitine moiety can influence its tissue distribution.

Medium-chain acylcarnitines, as a class, are known to be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) nih.gov. The tissue distribution of this transporter, which is highly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and skeletal muscle, likely dictates the sites of decanoylcarnitine activity nih.gov.

The metabolism of this compound is intrinsically linked to fatty acid oxidation. Decanoylcarnitine is a medium-chain acylcarnitine, and its primary metabolic fate is transport into the mitochondria for β-oxidation hmdb.ca. A study on (+)-octanoylcarnitine in rats, a closely related medium-chain acylcarnitine, found that it was not metabolized and was rapidly excreted by the kidneys diabetesjournals.org. This suggests that the D-isomer of acylcarnitines may not be readily metabolized and is instead cleared from the body.